An In-depth Technical Guide to the Synthesis of 5′,5″-dibromo-o-cresolsulfophthalein (Bromocresol Purple)
An In-depth Technical Guide to the Synthesis of 5′,5″-dibromo-o-cresolsulfophthalein (Bromocresol Purple)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5′,5″-dibromo-o-cresolsulfophthalein, a triphenylmethane dye commonly known as Bromocresol Purple.[1] This document details the chemical properties, synthesis protocol, and characterization of this widely used pH indicator.
Chemical Properties and Physical Data
5′,5″-dibromo-o-cresolsulfophthalein is a member of the sulfonephthalein family of dyes and is utilized extensively as a pH indicator due to its distinct color change from yellow at pH 5.2 to purple at pH 6.8.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-6-methylphenol | PubChem |
| Synonyms | Bromocresol Purple, BCP, 5′,5″-Dibromo-o-cresolsulfonephthalein | [1] |
| Molecular Formula | C₂₁H₁₆Br₂O₅S | [1] |
| Molecular Weight | 540.22 g/mol | [1] |
| Melting Point | 241-242 °C (decomposition) | |
| Appearance | Purple powder | |
| Solubility | < 0.1 % in water |
Synthesis of 5′,5″-dibromo-o-cresolsulfophthalein
The primary synthetic route to 5′,5″-dibromo-o-cresolsulfophthalein involves the electrophilic bromination of its precursor, o-cresolsulfonphthalein, also known as Cresol Red.
Reaction Scheme
The overall reaction is a classic example of electrophilic aromatic substitution on a phenol ring, where the hydroxyl group activates the aromatic ring towards electrophiles. Bromine is introduced at the positions ortho to the hydroxyl groups.
Caption: Synthesis of Bromocresol Purple from Cresol Red.
Experimental Protocol
This protocol is based on established methods for the bromination of sulfonephthalein dyes.
Materials:
-
o-Cresolsulfonphthalein (Cresol Red)
-
Bromine
-
Glacial Acetic Acid
-
Distilled Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask for vacuum filtration
-
Drying oven
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve o-cresolsulfonphthalein in glacial acetic acid.
-
Addition of Bromine: While stirring, add a solution of bromine dissolved in glacial acetic acid dropwise to the flask. A weight ratio of o-cresolsulfonphthalein to bromine of approximately 4:1 is suggested.
-
Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux for 4 to 4.5 hours. During this time, hydrogen bromide gas will be evolved.
-
Crystallization: After the reflux period, cool the reaction mixture to allow the product to crystallize.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with distilled water until the filtrate is neutral.
-
Drying: Dry the purified 5′,5″-dibromo-o-cresolsulfophthalein in an oven at 60-80 °C.
Purification
For applications requiring high purity, the crude product can be further purified by recrystallization. While specific solvents for the recrystallization of Bromocresol Purple are not detailed in the immediate literature, related brominated sulfonephthalein compounds can be recrystallized from benzene or glacial acetic acid.
Characterization Data
The identity and purity of the synthesized 5′,5″-dibromo-o-cresolsulfophthalein can be confirmed by various analytical techniques.
Physical Properties
| Property | Observed Value |
| Melting Point | 241.5 °C |
| Appearance | Yellow to brownish crystalline powder |
Spectroscopic Data
UV-Visible Spectroscopy: The UV-Vis spectrum of Bromocresol Purple is highly pH-dependent.
-
In acidic solution (pH < 5.2), it exhibits an absorption maximum around 430 nm, corresponding to its yellow form.
-
In alkaline solution (pH > 6.8), the absorption maximum shifts to approximately 590 nm, corresponding to its purple form.
Infrared (IR) Spectroscopy: The FTIR spectrum of Bromocresol Purple shows characteristic absorption bands. A notable feature in the spectrum of compounds containing a sultone ring is the strong absorption due to the S=O stretching vibrations. Aromatic C-H and C=C stretching vibrations are also expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. While detailed spectral assignments are not readily available in the reviewed literature, the expected spectra would show signals corresponding to the aromatic protons and carbons, as well as the methyl groups. The symmetry of the molecule would influence the number of unique signals observed.
Experimental Workflow and Logic
The synthesis and characterization of 5′,5″-dibromo-o-cresolsulfophthalein follow a logical progression from starting materials to the final, purified, and verified product.
Caption: Workflow for the synthesis and characterization.
Conclusion
The synthesis of 5′,5″-dibromo-o-cresolsulfophthalein is a straightforward electrophilic bromination of o-cresolsulfonphthalein. This technical guide provides the necessary details for its preparation and characterization, serving as a valuable resource for researchers and professionals in the chemical and biomedical fields. The provided protocols and data will aid in the successful synthesis and verification of this important pH indicator.
